2-Chloro-3-methylbenzylamine
Overview
Description
2-Chloro-3-methylbenzylamine is an organic compound with the molecular formula C8H10ClN It is a derivative of benzylamine, where the benzene ring is substituted with a chlorine atom at the second position and a methyl group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-methylbenzylamine typically involves the reaction of 2-chloro-3-methylbenzyl chloride with ammonia or a primary amine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained between 0°C and 50°C to ensure optimal yield.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters and improves the overall efficiency of the process. The use of catalysts such as palladium on carbon (Pd/C) can also enhance the reaction rate and yield.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-3-methylbenzylamine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as hydroxide ions, alkoxide ions, or amines.
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form 2-chloro-3-methylbenzyl alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in an aprotic solvent such as dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Major Products Formed:
Nucleophilic Substitution: Formation of 2-hydroxy-3-methylbenzylamine or 2-alkoxy-3-methylbenzylamine.
Oxidation: Formation of 2-chloro-3-methylbenzyl nitrile or 2-chloro-3-methylbenzyl imine.
Reduction: Formation of 2-chloro-3-methylbenzyl alcohol.
Scientific Research Applications
2-Chloro-3-methylbenzylamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active molecules, such as enzyme inhibitors and receptor antagonists.
Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the production of dyes, pigments, and polymers like polyurethanes and polyesters
Mechanism of Action
The mechanism of action of 2-Chloro-3-methylbenzylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a nucleophile, forming covalent bonds with electrophilic sites on the target molecules. This interaction can inhibit the activity of enzymes or block receptor signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
2-Chloro-3-methylbenzylamine can be compared with other similar compounds, such as:
2-Chlorobenzylamine: Lacks the methyl group at the third position, which may affect its reactivity and biological activity.
3-Methylbenzylamine: Lacks the chlorine atom at the second position, which may influence its chemical properties and applications.
2-Chloro-4-methylbenzylamine: Has a methyl group at the fourth position instead of the third, leading to different steric and electronic effects.
Properties
IUPAC Name |
(2-chloro-3-methylphenyl)methanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN/c1-6-3-2-4-7(5-10)8(6)9/h2-4H,5,10H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFLOMUXTUMCCFZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)CN)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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